molecular formula C16H11BrN6O8 B11549326 2-Bromo-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

2-Bromo-N-({N'-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11549326
M. Wt: 495.20 g/mol
InChI Key: OYMQGDCQBUITQS-FBCYGCLPSA-N
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Description

2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a brominated benzamide core with a hydrazinecarbonyl linkage to a trinitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the trinitrophenyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The hydrazinecarbonyl linkage may also facilitate interactions with specific biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-N-({N’-[(E)-(2,4,6-trinitrophenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of a brominated benzamide core, a hydrazinecarbonyl linkage, and a trinitrophenyl group.

Properties

Molecular Formula

C16H11BrN6O8

Molecular Weight

495.20 g/mol

IUPAC Name

2-bromo-N-[2-oxo-2-[(2E)-2-[(2,4,6-trinitrophenyl)methylidene]hydrazinyl]ethyl]benzamide

InChI

InChI=1S/C16H11BrN6O8/c17-12-4-2-1-3-10(12)16(25)18-8-15(24)20-19-7-11-13(22(28)29)5-9(21(26)27)6-14(11)23(30)31/h1-7H,8H2,(H,18,25)(H,20,24)/b19-7+

InChI Key

OYMQGDCQBUITQS-FBCYGCLPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])Br

Origin of Product

United States

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